1-(2,4-Difluorophenyl)-N-methylmethanamine
Overview
Description
1-(2,4-Difluorophenyl)-N-methylmethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylmethanamine moiety
Synthetic Routes and Reaction Conditions:
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Amination Reaction:
Starting Materials: 2,4-difluorobenzaldehyde and methylamine.
Reaction Conditions: The reaction typically involves the condensation of 2,4-difluorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Procedure: The aldehyde is first converted to the corresponding imine, which is then reduced to yield this compound.
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Reductive Amination:
Starting Materials: 2,4-difluoroacetophenone and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent like sodium cyanoborohydride.
Procedure: The ketone is reacted with methylamine to form an imine intermediate, which is subsequently reduced to produce the desired amine.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the amine group can lead to the formation of the corresponding nitroso or nitro compounds.
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Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the compound to its corresponding amine derivatives.
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Substitution:
Reagents and Conditions: Halogenating agents such as chlorine or bromine.
Products: Substitution reactions can introduce additional functional groups onto the phenyl ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine.
Major Products Formed:
- Oxidation products: Nitroso or nitro derivatives.
- Reduction products: Amine derivatives.
- Substitution products: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It interacts with receptor proteins, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-N-ethylmethanamine
- 1-(2,4-Difluorophenyl)-N-propylmethanamine
- 1-(2,4-Difluorophenyl)-N-isopropylmethanamine
Comparison:
Structural Differences: The primary difference lies in the alkyl group attached to the nitrogen atom. While 1-(2,4-difluorophenyl)-N-methylmethanamine has a methyl group, the similar compounds have ethyl, propyl, or isopropyl groups.
Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.
Biological Activity: The presence of different alkyl groups can influence the compound’s interaction with biological targets, potentially altering its pharmacological profile and efficacy.
This compound stands out due to its specific combination of the difluorophenyl group and the methylmethanamine moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJBUWQFRAFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588270 | |
Record name | 1-(2,4-Difluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696589-32-9 | |
Record name | 2,4-Difluoro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696589-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Difluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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